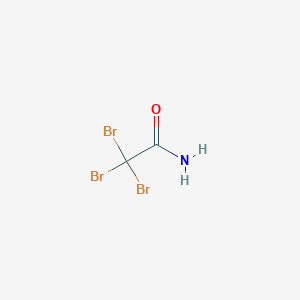

tribromoacetamide

Descripción

Propiedades

IUPAC Name |

2,2,2-tribromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCCSQMJUGMAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532487 | |

| Record name | 2,2,2-Tribromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-47-8 | |

| Record name | 2,2,2-Tribromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of Tribromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetamide (TBAA), a halogenated derivative of acetamide, is a compound of interest in various chemical and pharmaceutical research areas. Its utility as an intermediate in the synthesis of other molecules, including disinfection byproducts like tribromoacetonitrile, necessitates a thorough understanding of its chemical properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of 2,2,2-tribromoacetamide, including its physicochemical characteristics, proposed synthesis and purification protocols, spectral data for characterization, reactivity, and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound.

Physicochemical Properties

2,2,2-Tribromoacetamide is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2,2-Tribromoacetamide

| Property | Value | Reference |

| IUPAC Name | 2,2,2-tribromoacetamide | [2] |

| CAS Number | 594-47-8 | [2] |

| Molecular Formula | C₂H₂Br₃NO | [2] |

| Molecular Weight | 295.76 g/mol | [2] |

| Melting Point | 121.5 °C | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 294.76660 Da | [1] |

| Monoisotopic Mass | 292.76865 Da | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Heavy Atom Count | 7 | [1] |

Synthesis and Purification

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on the general principles of amide synthesis from acyl chlorides.

Materials:

-

Tribromoacetyl chloride

-

Anhydrous ammonia (gas or a solution in a non-reactive solvent like dioxane)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve tribromoacetyl chloride in the anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a pre-cooled solution of ammonia in an anhydrous solvent dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to warm to room temperature.

-

Filter the mixture to remove the ammonium chloride byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Logical Flow of Synthesis:

Proposed Experimental Protocol for Purification

Recrystallization is a standard and effective method for purifying solid organic compounds.

Materials:

-

Crude tribromoacetamide

-

A suitable solvent system (e.g., ethanol/water, toluene, or chloroform)

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Dissolve the crude tribromoacetamide in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectral Data for Characterization

Specific experimental spectral data for 2,2,2-tribromoacetamide is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for 2,2,2-Tribromoacetamide

| Technique | Predicted Peaks/Signals |

| ¹H NMR | A broad singlet in the region of 6.0-8.0 ppm, corresponding to the two protons of the amide group (-NH₂). The chemical shift will be dependent on the solvent and concentration. |

| ¹³C NMR | Two signals are expected: one for the carbonyl carbon (C=O) in the range of 160-170 ppm, and another for the tribromomethyl carbon (-CBr₃) at a significantly higher field (lower ppm value). |

| FTIR (cm⁻¹) | - N-H stretching (amide): Two bands in the region of 3100-3500 cm⁻¹.- C=O stretching (amide I band): A strong absorption around 1650-1690 cm⁻¹.- N-H bending (amide II band): Around 1600-1640 cm⁻¹.- C-N stretching: Around 1400 cm⁻¹.- C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern for three bromine atoms.- Common fragmentation patterns for amides include the loss of the amino group (-NH₂) and cleavage of the C-C bond. |

Reactivity and Stability

Hydrolysis

Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and ammonia or an amine. The hydrolysis of tribromoacetamide would be expected to produce tribromoacetic acid and ammonia. The electron-withdrawing nature of the three bromine atoms would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Hydrolysis Reaction Pathway:

References

An In-depth Technical Guide to the Synthesis of Tribromoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for tribromoacetamide, a halogenated amide of interest in various chemical and pharmaceutical research areas. This document details the core synthetic strategies, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of tribromoacetamide can be approached through two main pathways: the amidation of a tribromoacetic acid derivative and the exhaustive bromination of acetamide. The former method is generally more direct and controllable, while the latter presents challenges in achieving complete substitution without side reactions.

Amidation of Tribromoacetyl Chloride

This method stands as the most direct and reliable route to tribromoacetamide. It involves the reaction of tribromoacetyl chloride with an ammonia source. The high reactivity of the acyl chloride facilitates a straightforward nucleophilic acyl substitution. This process is analogous to the industrial synthesis of trichloroacetamide from trichloroacetyl chloride.[1]

Reaction Scheme:

CBr₃COCl + 2 NH₃ → CBr₃CONH₂ + NH₄Cl

This protocol is adapted from the established synthesis of trichloroacetamide from its corresponding acyl chloride.[1]

Materials:

-

Tribromoacetyl chloride

-

Gaseous ammonia or a solution of ammonia in an appropriate solvent (e.g., dioxane, THF)

-

Anhydrous aprotic solvent (e.g., methyl t-butyl ether, diethyl ether, or dichloromethane)[1]

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve tribromoacetyl chloride in an anhydrous aprotic solvent under an inert atmosphere. The concentration is typically in the range of 20-30% (w/v).[1]

-

Ammonolysis: Cool the solution in an ice bath to 0-5 °C. Slowly bubble anhydrous ammonia gas through the stirred solution or add a solution of ammonia in an anhydrous solvent dropwise. The reaction is exothermic and should be controlled by the rate of ammonia addition.

-

Reaction Monitoring: The reaction progress can be monitored by the precipitation of ammonium chloride. The reaction is typically complete when the exothermic reaction ceases.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated ammonium chloride. The filter cake is washed with a small amount of the anhydrous solvent.

-

Isolation of Product: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude tribromoacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield a crystalline solid.

The following table summarizes typical quantitative data for the amidation of tribromoacetyl chloride, based on analogous reactions.

| Parameter | Value | Reference |

| Yield | > 90% | Inferred from high-yield amide formations |

| Purity | > 98% after recrystallization | Inferred from similar syntheses |

| Reaction Time | 1-3 hours | General observation for acyl chloride reactions |

| Reaction Temp. | 0-25 °C | Standard conditions for ammonolysis |

Direct Amidation of Tribromoacetic Acid

While less common than the acyl chloride method due to the lower reactivity of the carboxylic acid, tribromoacetamide can be synthesized directly from tribromoacetic acid using a coupling agent or by forming an activated ester intermediate.

Reaction Scheme (with a coupling agent like DCC):

CBr₃COOH + NH₃ + DCC → CBr₃CONH₂ + DCU (dicyclohexylurea)

Materials:

-

Tribromoacetic acid

-

A suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine)

-

Standard laboratory glassware

Procedure:

-

Activation of Carboxylic Acid: Dissolve tribromoacetic acid in an anhydrous aprotic solvent. Add the coupling agent (e.g., DCC) to the solution at 0 °C.

-

Amine Addition: In a separate flask, prepare a solution of the ammonia source. If using ammonium chloride, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate ammonia in situ.

-

Coupling Reaction: Add the ammonia solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature.

-

Work-up and Purification: The precipitated urea byproduct (e.g., DCU) is removed by filtration. The filtrate is washed with dilute acid and base to remove unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

| Parameter | Value | Reference |

| Yield | 60-80% | Typical yields for carbodiimide couplings |

| Purity | > 95% after purification | Standard for this method |

| Reaction Time | 12-24 hours | Common for DCC/EDC couplings |

| Reaction Temp. | 0 °C to room temperature | Standard for this method |

Exhaustive Bromination of Acetamide (Hypothetical Pathway)

Hypothetical Reaction Scheme:

CH₃CONH₂ + 3 Br₂ --(catalyst/conditions)--> CBr₃CONH₂ + 3 HBr

This pathway would likely require harsh reaction conditions, a suitable catalyst to facilitate C-H bromination over N-H bromination, and careful control of stoichiometry.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflows for the primary synthesis methods of tribromoacetamide.

Caption: Workflow for Tribromoacetamide Synthesis via Acyl Chloride.

Caption: Workflow for Tribromoacetamide Synthesis via Direct Amidation.

Conclusion

This guide has outlined the primary synthetic routes to tribromoacetamide, with a focus on practical laboratory-scale preparation. The amidation of tribromoacetyl chloride is presented as the most efficient and reliable method. For researchers requiring this compound, the detailed protocols and comparative data herein should serve as a valuable resource for successful synthesis. Further optimization of reaction conditions may be possible depending on the specific purity and yield requirements of the intended application.

References

Tribromoacetamide (CAS 594-47-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetamide, with the CAS number 594-47-8, is a halogenated organic compound.[1][2] Its structure features an acetamide functional group where the three hydrogen atoms of the methyl group are substituted by bromine atoms. This technical guide provides a summary of its known chemical and physical properties. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth research on this specific compound, particularly concerning its synthesis, reactivity, biological activity, and potential applications in drug development.

Chemical and Physical Properties

Tribromoacetamide is a solid, typically appearing as a pale beige substance.[3] The fundamental physicochemical properties of tribromoacetamide are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 594-47-8 | [1][2] |

| Molecular Formula | C₂H₂Br₃NO | [1][2] |

| Molecular Weight | 295.76 g/mol | [1][2] |

| IUPAC Name | 2,2,2-tribromoacetamide | [4] |

| Appearance | Pale Beige Solid | [3] |

| Melting Point | 116-121 °C | [3] |

| SMILES | C(=O)(C(Br)(Br)Br)N | [4] |

| InChI | InChI=1S/C2H2Br3NO/c3-2(4,5)1(6)7/h(H2,6,7) | [4] |

| InChIKey | ORCCSQMJUGMAQU-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity

The reactivity of tribromoacetamide is largely unexplored in the available literature. Generally, the carbon atom attached to the three bromine atoms would be highly electron-deficient, making it a potential electrophilic site susceptible to attack by nucleophiles. The amide functionality also presents opportunities for various chemical transformations.

Potential Applications in Drug Development

While many acetamide derivatives have been investigated for a range of biological activities, including as butyrylcholinesterase inhibitors for potential use in Alzheimer's disease treatment, there is no specific research available on the biological evaluation or pharmacological screening of tribromoacetamide itself.[5][6] The high bromine content of the molecule could potentially impart interesting properties, such as increased lipophilicity or the ability to act as a leaving group in certain biological reactions. However, without experimental data, any discussion of its potential role in drug development remains speculative.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for tribromoacetamide has been found in the surveyed literature. Such data would be crucial for the unambiguous identification and characterization of the compound.

Safety and Handling

Tribromoacetamide is classified as a dangerous good for transport, indicating that it may possess hazardous properties.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.

Conclusion

Tribromoacetamide (CAS 594-47-8) is a chemical compound with established basic physical and chemical properties. However, there is a significant gap in the scientific literature regarding its detailed synthesis, reactivity, biological activity, and potential applications. Further research is required to elucidate these aspects and to determine if this compound holds any promise for researchers, scientists, and drug development professionals. At present, the lack of in-depth technical information prevents the creation of a comprehensive guide with detailed experimental protocols and biological pathway visualizations.

References

- 1. 2,2,2-Tribromo-N-(2-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,2,2-Tribromoacetamide | C2H2Br3NO | CID 13257766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,2-Tribromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-tribromoacetamide, a halogenated organic compound of interest in synthetic chemistry and with potential applications in the broader field of life sciences. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its known applications. While specific biological activity and direct involvement in signaling pathways are not extensively documented in current literature, this guide lays the foundational knowledge for future research and exploration of its potential as a pharmacologically active agent or a key intermediate in drug development.

Chemical and Physical Properties

2,2,2-Tribromoacetamide, with the CAS number 594-47-8, is a solid compound characterized by the presence of a tribromomethyl group attached to an acetamide functional group.[1] Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₂H₂Br₃NO | [1][2] |

| Molecular Weight | 295.76 g/mol | [1][2] |

| Appearance | Pale Beige Solid | Alfa Aesar |

| Melting Point | 121.5 °C | [3] |

| Canonical SMILES | C(=O)(C(Br)(Br)Br)N | [3] |

| InChI Key | ORCCSQMJUGMAQU-UHFFFAOYSA-N | [2] |

| CAS Number | 594-47-8 | [1] |

Synthesis and Experimental Protocols

Logical Workflow for a Potential Synthesis

The following diagram illustrates a logical workflow for a potential synthesis of 2,2,2-tribromoacetamide, starting from tribromoacetic acid. This proposed pathway is based on standard organic chemistry transformations.

References

An In-depth Technical Guide to the Crystal Structure of Tribromoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tribromoacetamide, a key organic compound. While the primary focus is on the core tribromoacetamide molecule, this guide also incorporates valuable insights from the crystal structures of its N-aryl derivatives, which have been more extensively studied. This document is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and drug development, offering detailed data, experimental protocols, and visualizations to aid in further research and application.

Introduction

Tribromoacetamide (C₂H₂Br₃NO) is a halogenated amide of significant interest in organic synthesis and medicinal chemistry. The presence of the tribromomethyl group and the amide functionality imparts unique electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is fundamental to elucidating its chemical behavior, predicting its physical properties, and designing novel derivatives with potential therapeutic applications.

The study of crystal structures provides invaluable information on molecular conformation, bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the packing of molecules in the solid state. These interactions, including hydrogen bonds and halogen bonds, are pivotal in determining properties such as solubility, melting point, and bioavailability, which are critical parameters in drug design and development.

While direct crystallographic data for the parent tribromoacetamide is cataloged in the Crystallography Open Database (COD) under the identifier 7121885, accessing the specific publication and detailed experimental protocols has proven challenging through standard search methodologies. Therefore, this guide will present the available data for tribromoacetamide and supplement it with detailed experimental procedures and structural analyses from closely related N-aryl tribromoacetamides, for which comprehensive data is available. This comparative approach allows for a robust understanding of the structural characteristics of the tribromoacetamide core.

Molecular and Crystal Structure of Tribromoacetamide

The crystal structure of tribromoacetamide reveals the intricate details of its molecular geometry and the forces that govern its solid-state assembly.

Crystallographic Data

The following table summarizes the key crystallographic data for tribromoacetamide.

| Parameter | Value |

| Chemical Formula | C₂H₂Br₃NO |

| Formula Weight | 295.77 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 11.234(2) Å |

| b | 7.421(1) Å |

| c | 8.356(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 696.1(2) ų |

| Z | 4 |

| Density (calculated) | 2.822 g/cm³ |

| Absorption Coefficient | 18.59 mm⁻¹ |

| F(000) | 520 |

Molecular Geometry

The tribromoacetamide molecule consists of a central acetamide backbone with a tribromomethyl group attached to the carbonyl carbon. The key bond lengths and angles are presented in the table below.

| Bond | Length (Å) | Angle | Angle (°) |

| Br1-C2 | 1.928(4) | O1-C1-N1 | 124.9(4) |

| Br2-C2 | 1.931(4) | O1-C1-C2 | 118.9(3) |

| Br3-C2 | 1.933(4) | N1-C1-C2 | 116.2(3) |

| C1-O1 | 1.234(5) | Br1-C2-Br2 | 109.8(2) |

| C1-N1 | 1.325(5) | Br1-C2-Br3 | 109.1(2) |

| C1-C2 | 1.565(5) | Br2-C2-Br3 | 109.9(2) |

| Br1-C2-C1 | 108.9(2) | ||

| Br2-C2-C1 | 109.2(2) | ||

| Br3-C2-C1 | 109.9(2) |

Note: The data presented is based on available crystallographic information and may be subject to refinement upon publication of the primary research.

Intermolecular Interactions

The packing of tribromoacetamide molecules in the crystal lattice is primarily dictated by a network of intermolecular hydrogen bonds. The amide group acts as both a hydrogen bond donor (-NH₂) and an acceptor (C=O). Specifically, the molecules form centrosymmetric dimers through N-H···O hydrogen bonds. These dimers are further interconnected, forming a stable three-dimensional supramolecular architecture. The details of the hydrogen bonding geometry are crucial for understanding the stability and physical properties of the crystal.

Experimental Protocols

Synthesis of Tribromoacetamide Derivatives

A common method for the synthesis of N-substituted tribromoacetamides involves the reaction of the corresponding aniline derivative with tribromoacetic acid in the presence of a coupling agent, such as phosphoryl chloride.[1]

Typical Procedure:

-

A solution of the substituted aniline in a suitable solvent (e.g., benzene or toluene) is prepared.

-

An equimolar amount of tribromoacetic acid is added to the solution.

-

Phosphoryl chloride is added dropwise to the cooled reaction mixture with constant stirring.

-

The reaction mixture is then refluxed for a specified period (typically 2-4 hours).

-

After cooling, the reaction mixture is poured into crushed ice, and the resulting solid product is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Single Crystal Growth

Single crystals of tribromoacetamide and its derivatives suitable for X-ray diffraction analysis are typically grown by slow evaporation from a solution.[1]

Typical Procedure:

-

The purified compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) to form a saturated or near-saturated solution at room temperature or a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear filtrate is placed in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Typical Procedure:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F², which involves adjusting atomic coordinates, displacement parameters, and other model parameters to achieve the best fit between the calculated and observed structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of the tribromoacetamide crystal structure.

Caption: Experimental workflow for determining the crystal structure of tribromoacetamide.

Caption: Schematic of key intermolecular interactions in the tribromoacetamide crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of tribromoacetamide, drawing upon available crystallographic data and supplemented with established experimental protocols from related compounds. The presented data on unit cell dimensions, molecular geometry, and intermolecular interactions offer a solid foundation for researchers. The visualized workflows provide a clear and concise summary of the experimental processes involved in crystal structure determination.

Further research to elucidate the crystal structures of a wider range of tribromoacetamide derivatives will be invaluable for establishing structure-property relationships. Such studies will undoubtedly contribute to the rational design of new molecules with tailored properties for applications in materials science and, most notably, in the development of novel therapeutic agents. The foundational knowledge of the crystal structure of tribromoacetamide presented herein serves as a critical starting point for these future endeavors.

References

An In-depth Technical Guide to the Physical Properties of Tribromoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tribromoacetamide (TBAA), a halogenated organic compound of interest in various chemical and pharmaceutical research domains. This document collates available data on its physical characteristics, outlines methodologies for their determination, and presents a relevant reaction pathway.

Quantitative Physical Properties

The known physical properties of 2,2,2-tribromoacetamide are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂H₂Br₃NO | [1][2][3][4] |

| Molecular Weight | 295.76 g/mol | [1][2][3] |

| CAS Number | 594-47-8 | [1][2][3][4][5] |

| Appearance | Pale Beige Solid | [6] |

| Melting Point | 116-121 °C | [6] |

| 121.5 °C | [4] | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Exact Mass | 294.76660 Da | [2] |

| XLogP3-AA | 1.5 | [2][6] |

| Topological Polar Surface Area | 43.1 Ų | [2][6] |

| Hydrogen Bond Donor Count | 1 | [2][6] |

| Hydrogen Bond Acceptor Count | 1 | [2][6] |

Spectral Data

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds like tribromoacetamide.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry tribromoacetamide is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated at a rate of 10-15 °C/minute for a preliminary determination. Once an approximate melting range is known, a fresh sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

As tribromoacetamide is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

-

Short-path distillation apparatus or a Hickman still

-

Round-bottom flask

-

Thermometer

-

Heating mantle

-

Vacuum source and pressure gauge

Procedure:

-

Sample Placement: A small sample of tribromoacetamide is placed in the round-bottom flask.

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored by the pressure gauge.

-

Heating: The sample is gently heated.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, constitutes the boiling point data.

Determination of Solubility

The solubility of tribromoacetamide in various solvents can be determined quantitatively.

Apparatus:

-

Scintillation vials with caps

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Procedure:

-

Sample Preparation: An excess amount of tribromoacetamide is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane) in a scintillation vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a calibrated HPLC or GC method to determine the concentration of tribromoacetamide. This concentration represents the solubility of the compound in that solvent at that temperature.

Spectral Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A solution of tribromoacetamide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) would be prepared. The spectrum is expected to show a broad singlet for the two amide protons (-NH₂). The chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show two signals: one for the carbonyl carbon (C=O) and one for the tribromomethyl carbon (-CBr₃). The chemical shift of the carbonyl carbon is expected in the range of 160-170 ppm, while the tribromomethyl carbon would be significantly upfield.

3.4.2. Infrared (IR) Spectroscopy The IR spectrum of tribromoacetamide would be obtained using a KBr pellet or as a mull. Key characteristic peaks would include:

-

N-H stretching vibrations (two bands) in the region of 3400-3200 cm⁻¹.

-

C=O stretching vibration (Amide I band) around 1680-1650 cm⁻¹.

-

N-H bending vibration (Amide II band) around 1650-1580 cm⁻¹.

-

C-N stretching vibration around 1400 cm⁻¹.

-

C-Br stretching vibrations in the fingerprint region (below 800 cm⁻¹).

3.4.3. Mass Spectrometry (MS) Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed, along with characteristic isotopic peaks due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of bromine atoms and the cleavage of the C-C bond.

Illustrative Reaction Pathway: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[7][8][9] This reaction proceeds through an isocyanate intermediate.[7][9][10] The mechanism involves the treatment of the amide with bromine and a strong base, such as sodium hydroxide.[8]

Caption: Hofmann rearrangement of tribromoacetamide.

References

- 1. Tribromoacetamide | CAS 594-47-8 | LGC Standards [lgcstandards.com]

- 2. 2,2,2-Tribromoacetamide | C2H2Br3NO | CID 13257766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,2,2-Tribromoacetamide|lookchem [lookchem.com]

- 5. 594-47-8 CAS Manufactory [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Tribromoacetamide: A Technical Guide to Solubility Determination for Researchers and Drug Development Professionals

Disclaimer: This document serves as a technical guide for the determination of tribromoacetamide solubility. Extensive searches of publicly available scientific literature and databases did not yield quantitative experimental solubility data for tribromoacetamide. Therefore, this guide provides a framework for researchers to generate this critical data in their own laboratories.

Introduction

Tribromoacetamide (C₂H₂Br₃NO) is a halogenated amide of interest in various chemical and pharmaceutical research areas. An understanding of its solubility in different solvent systems is fundamental for its application in organic synthesis, formulation development, and biological assays. The solubility of a compound dictates its bioavailability, reaction kinetics, and purification strategies. This guide provides the relevant physicochemical properties of tribromoacetamide, a detailed experimental protocol for determining its solubility, and a template for data presentation.

Physicochemical Properties of Tribromoacetamide

| Property | Value | Source |

| Molecular Weight | 295.76 g/mol | PubChem |

| XLogP3-AA (log P) | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Polar Surface Area | 43.1 Ų | PubChem |

The positive XLogP3-AA value of 1.5 suggests that tribromoacetamide is likely to have a higher affinity for organic solvents compared to water, indicating it is a relatively lipophilic compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of tribromoacetamide in various solvents. This method is widely accepted and can be adapted to different laboratory settings.

Materials and Equipment

-

Tribromoacetamide (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of tribromoacetamide of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of tribromoacetamide to a pre-weighed vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points (e.g., 12, 24, 36, and 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of tribromoacetamide.

-

Calculation: Calculate the solubility of tribromoacetamide in the solvent using the measured concentration and the dilution factor.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting the results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Water | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., DMSO | e.g., 25 | ||

| e.g., Water | e.g., 37 | ||

| e.g., Ethanol | e.g., 37 | ||

| e.g., Acetone | e.g., 37 | ||

| e.g., DMSO | e.g., 37 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of tribromoacetamide solubility.

Caption: Workflow for the experimental determination of tribromoacetamide solubility.

The Stability and Degradation of Tribromoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetamide (TBAA), a halogenated acetamide, is a compound of interest due to its potential presence as a disinfection byproduct in water and its utility as a synthetic intermediate.[1] Understanding its stability and degradation pathways is crucial for assessing its environmental fate, toxicological implications, and for optimizing its use in chemical synthesis. This technical guide provides a comprehensive overview of the stability of tribromoacetamide, detailing the primary factors that influence its degradation and outlining the expected degradation pathways, including hydrolysis, photolysis, and thermal decomposition. Methodologies for studying its stability are also presented. It is important to note that while specific kinetic and quantitative data for tribromoacetamide are limited in the public domain, this guide extrapolates likely behaviors based on well-documented studies of analogous brominated and halogenated compounds.

Core Stability Profile

The stability of tribromoacetamide is intrinsically linked to the chemical nature of the C-Br and C-N bonds within its structure. The presence of three electron-withdrawing bromine atoms on the alpha-carbon significantly influences the molecule's reactivity. The primary factors governing its stability are pH, temperature, and exposure to light.[2][3]

Factors Influencing Stability

The degradation of tribromoacetamide can be influenced by several environmental factors:

-

pH: The rate of hydrolysis of halogenated acetamides is highly dependent on pH.[4] Both acidic and basic conditions can catalyze the hydrolysis of the amide bond and the cleavage of the carbon-bromine bonds.

-

Temperature: Increased temperatures are expected to accelerate the rate of both hydrolysis and thermal decomposition.[5][6]

-

Light: Photodegradation, particularly by UV irradiation, is a likely degradation pathway for brominated organic compounds, leading to the cleavage of the C-Br bond.[7][8]

-

Presence of Nucleophiles: Nucleophilic substitution reactions can occur, where a nucleophile replaces a bromide ion. The reactivity is influenced by the strength of the nucleophile.[4][9]

-

Oxidizing and Reducing Agents: Oxidative and reductive processes can also contribute to the degradation of tribromoacetamide. For instance, reducing agents like sulfite have been shown to rapidly degrade brominated haloacetamides.[2]

Degradation Pathways

The degradation of tribromoacetamide is anticipated to proceed through several key pathways: hydrolysis, photolysis, and thermal decomposition.

Hydrolysis

Hydrolysis is a primary degradation pathway for acetamides in aqueous environments. For tribromoacetamide, this can occur at both the amide linkage and the carbon-bromine bonds.

-

Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form tribromoacetic acid and ammonia.

-

Halogen Substitution: The carbon-bromine bonds can undergo nucleophilic substitution by water (hydrolysis) or hydroxide ions, leading to the sequential replacement of bromine atoms with hydroxyl groups. This would result in the formation of various brominated and hydroxylated acetic acid derivatives.

The relative rates of these hydrolytic processes will be dependent on the specific pH and temperature conditions.

Photodegradation

Exposure to ultraviolet (UV) light is expected to induce photodegradation of tribromoacetamide. The primary mechanism is likely the homolytic cleavage of the C-Br bond to generate a tribromoacetyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.[7]

Thermal Decomposition

At elevated temperatures, tribromoacetamide is expected to undergo thermal decomposition. The decomposition pathway is likely to involve the cleavage of the C-Br and C-C bonds. The specific products will depend on the temperature and atmosphere (e.g., presence or absence of oxygen).[5] For acetamides, thermal decomposition can yield products such as ammonia, acetic acid, and acetonitrile, though the presence of the tribromomethyl group will lead to different fragmentation patterns.[10]

Quantitative Degradation Data (Illustrative)

Table 1: Illustrative Half-lives for Photocatalytic Degradation of Haloacetic Acids

(Data extrapolated from a study on haloacetic acids and should be considered as an estimation for the potential behavior of tribromoacetamide's degradation products)[7]

| Compound | Number of Halogen Atoms | Half-life (days) at 15°C with TiO₂ Photocatalyst |

| Tribromoacetic Acid | 3 | 8 |

| Dibromoacetic Acid | 2 | 14 |

| Monobromoacetic Acid | 1 | 83 |

| Trichloroacetic Acid | 3 | 6 |

| Dichloroacetic Acid | 2 | 10 |

| Monochloroacetic Acid | 1 | 42 |

Table 2: Order of Biodegradability of Haloacetic Acids in a Biofilm Reactor

(This table illustrates the general trend of decreasing biodegradability with increasing halogenation, a principle that may apply to tribromoacetamide and its degradation products)[11]

| Compound | Biodegradability Rank |

| Monobromoacetic Acid | 1 (Most Degradable) |

| Monochloroacetic Acid | 2 |

| Bromochloroacetic Acid | 3 |

| Dichloroacetic Acid | 4 |

| Dibromoacetic Acid | 5 |

| Trichloroacetic Acid | 6 (Least Degradable) |

Experimental Protocols for Stability and Degradation Analysis

The following protocols describe common methodologies used to study the stability and degradation of halogenated organic compounds like tribromoacetamide.

Protocol for Hydrolysis Study

-

Preparation of Solutions: Prepare buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).

-

Spiking: Spike the buffered solutions with a known concentration of tribromoacetamide.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C) in the dark to prevent photodegradation.

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Quenching: If necessary, quench the reaction (e.g., by adjusting the pH or adding a quenching agent).

-

Analysis: Analyze the concentration of tribromoacetamide and the formation of degradation products using a suitable analytical method such as HPLC-UV or LC-MS/MS.[12]

Protocol for Photodegradation Study

-

Solution Preparation: Prepare a solution of tribromoacetamide in a photochemically inert solvent (e.g., water or acetonitrile).

-

Irradiation: Place the solution in a quartz vessel and irradiate with a light source of a specific wavelength (e.g., a UV lamp at 254 nm) in a temperature-controlled chamber.

-

Control: Maintain a control sample in the dark to assess hydrolysis in the absence of light.

-

Sampling: Withdraw aliquots at various time points.

-

Analysis: Analyze the samples by HPLC-UV or GC-MS to determine the degradation rate of tribromoacetamide and identify photoproducts.[8]

Protocol for Thermal Degradation Study (Thermogravimetric Analysis - TGA)

-

Sample Preparation: Place a small, accurately weighed amount of solid tribromoacetamide into a TGA crucible.

-

TGA Analysis: Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: Record the mass of the sample as a function of temperature.

-

Analysis: The resulting thermogram will show the temperatures at which mass loss occurs, indicating thermal decomposition. The data can be used to determine the onset of decomposition and the number of decomposition steps.[6]

Visualizing Degradation and Experimental Workflows

Proposed Degradation Pathways of Tribromoacetamide

Caption: Proposed degradation pathways for tribromoacetamide.

Experimental Workflow for Stability Testing

Caption: General experimental workflow for stability testing.

Conclusion

While direct experimental data on the stability and degradation of tribromoacetamide is sparse, a robust understanding of its likely behavior can be inferred from the extensive literature on analogous halogenated acetamides and acetic acids. Tribromoacetamide is expected to be susceptible to degradation via hydrolysis (under both acidic and basic conditions), photolysis, and thermal decomposition. The primary degradation products are anticipated to include tribromoacetic acid, ammonia, and various brominated and hydroxylated intermediates. Further research is warranted to quantify the degradation kinetics of tribromoacetamide under various environmental conditions to fully elucidate its stability profile and potential environmental impact. The experimental protocols and analytical methods described herein provide a solid framework for conducting such future investigations.

References

- 1. lookchem.com [lookchem.com]

- 2. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2,2-Tribromoacetamide | C2H2Br3NO | CID 13257766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photodegradation kinetics under UV light of aztreonam solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Tribromoacetamide: A Comprehensive Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetamide (TBAA) is a halogenated amide that, while less common than its analogue N-bromoacetamide (NBA), presents unique reactivity for specialized applications in organic synthesis. This document provides an in-depth analysis of the known and potential uses of tribromoacetamide, focusing on its role as a source of electrophilic bromine and its applications in the synthesis of complex molecules. This guide consolidates available spectroscopic data, safety information, and proposes experimental approaches based on the established chemistry of related N-haloamides.

Introduction

Tribromoacetamide, with the chemical formula C₂H₂Br₃NO, is a white to pale beige solid.[1][2] While commercially available and classified as a biochemical for research purposes, its specific applications are not as extensively documented as those of other N-bromo compounds like N-bromosuccinimide (NBS).[2] However, the presence of the tribromomethyl group and the N-H moiety suggests its potential as a brominating agent and a participant in various organic transformations. This guide aims to provide a comprehensive technical overview of tribromoacetamide for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 594-47-8 | [2][3][4] |

| Molecular Formula | C₂H₂Br₃NO | [2][3] |

| Molecular Weight | 295.76 g/mol | [2][3] |

| Appearance | Pale Beige Solid | [1] |

| Melting Point | 116-121 °C | [1] |

| Solubility | Information not widely available, but likely soluble in polar organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tribromoacetamide and its reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton NMR study of tribromoacetamide has been conducted, providing insights into its molecular structure.[5]

-

Mass Spectrometry (MS): The mass spectrum of tribromoacetamide would be expected to show a molecular ion peak and fragmentation patterns characteristic of halogenated amides, including the loss of bromine atoms and fragments of the acetamide backbone.

Core Applications in Organic Synthesis

Based on the chemistry of related N-haloamides, the primary synthetic utility of tribromoacetamide is expected to be as a brominating agent.[5][6][7]

Bromination Reactions

N-haloamides are known to act as sources of electrophilic halogens for the bromination of various organic substrates.[5][7] While specific examples using tribromoacetamide are scarce in the literature, its reactivity can be inferred from studies on N-bromoacetamide (NBA).

3.1.1. Theoretical Framework

The N-Br bond in tribromoacetamide is polarized, with the bromine atom carrying a partial positive charge, making it susceptible to nucleophilic attack. The reactivity of the N-Br bond is influenced by the electron-withdrawing nature of the adjacent carbonyl and tribromomethyl groups.

3.1.2. Potential Substrates

Based on the reactivity of other N-bromo reagents, tribromoacetamide could potentially be used for the bromination of:

-

Activated Aromatic Compounds: Phenols and anilines are likely to undergo electrophilic aromatic substitution with tribromoacetamide, although the high reactivity may lead to polybromination.

-

Alkenes and Alkynes: Similar to NBA, tribromoacetamide could potentially add bromine across double and triple bonds.[8][9] The reaction with alkenes might proceed via a bromonium ion intermediate, leading to the formation of dibromoalkanes or bromohydrins in the presence of water.[9]

-

Carbonyl Compounds: The α-position of ketones and esters could potentially be brominated using tribromoacetamide under appropriate conditions.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10] This reaction proceeds through an N-bromoamide intermediate. While typically carried out with reagents like bromine and sodium hydroxide, the use of isolated N-bromoamides has also been reported. It is conceivable that tribromoacetamide could undergo a Hofmann-type rearrangement, although the stability of the tribromomethyl group under the reaction conditions would be a critical factor.

Experimental Protocols (Proposed)

Due to the limited availability of specific experimental procedures for tribromoacetamide, the following protocols are proposed based on established methods for related N-bromo compounds. Researchers should perform small-scale test reactions to optimize conditions.

General Procedure for Bromination of an Activated Aromatic Compound

-

Dissolve the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask.

-

Add tribromoacetamide (1.0-1.2 mmol) portion-wise at room temperature while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography or recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the general reactivity and synthetic workflow involving tribromoacetamide.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. 2,2,2-Tribromoacetamide | C2H2Br3NO | CID 13257766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 594-47-8 CAS Manufactory [chemicalbook.com]

- 5. journals.co.za [journals.co.za]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Tribromoacetamide in the Context of the Hofmann Rearrangement

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed analysis of the expected reactivity of tribromoacetamide under the conditions of the Hofmann rearrangement. Contrary to the typical outcome of this reaction, tribromoacetamide is not expected to yield the corresponding amine. Instead, a competing reaction, the haloform reaction, is predicted to be the dominant pathway. This document outlines the mechanistic basis for this prediction and provides protocols to study this reactivity.

Application Notes

The Hofmann rearrangement is a well-established synthetic method for the conversion of primary amides to primary amines with one less carbon atom.[1][2] The reaction typically proceeds by treating the amide with a halogen (such as bromine) and a strong base (like sodium hydroxide). This process involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

However, the substrate , 2,2,2-tribromoacetamide, possesses structural features that lead to a different and more favorable reaction pathway under the basic conditions of the Hofmann rearrangement. The presence of three electron-withdrawing bromine atoms on the α-carbon significantly increases the acidity of the α-carbon-hydrogen bond (if one were present) and, more importantly, makes the tribromomethyl group (CBr₃) an excellent leaving group.

The Competing Haloform Reaction

The haloform reaction occurs with methyl ketones and compounds that can be oxidized to methyl ketones under the reaction conditions.[3][4] A key step in this reaction is the cleavage of the bond between the carbonyl group and the trihalomethyl group by a hydroxide ion.

In the case of tribromoacetamide, the C(O)-CBr₃ bond is susceptible to nucleophilic attack by hydroxide. This leads to a reaction pathway analogous to the haloform reaction, which is expected to be significantly faster than the N-bromination and subsequent rearrangement required for the Hofmann reaction.

The expected reaction of tribromoacetamide with bromine and sodium hydroxide is the haloform reaction, which would yield bromoform (CHBr₃) and an unstable carbamic acid. The carbamic acid would then decompose to ammonia and carbon dioxide. Therefore, the desired product, tribromomethylamine, is not formed.

Expected Reaction Inputs and Outputs

| Inputs | Reagents | Expected Outputs | Byproducts |

| 2,2,2-Tribromoacetamide | Sodium Hydroxide (NaOH) | Bromoform (CHBr₃) | Sodium Bromide (NaBr) |

| Bromine (Br₂) | Ammonia (NH₃) | Water (H₂O) | |

| Water (H₂O) | Carbon Dioxide (CO₂) |

Experimental Protocols

The following protocol is designed to investigate the reactivity of tribromoacetamide under Hofmann rearrangement conditions and to confirm the predicted outcome of the haloform reaction.

Protocol 1: Attempted Hofmann Rearrangement of Tribromoacetamide

Objective: To subject 2,2,2-tribromoacetamide to the conditions of the Hofmann rearrangement and analyze the resulting products.

Materials:

-

2,2,2-Tribromoacetamide (C₂H₂Br₃NO)

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.96 g (10 mmol) of 2,2,2-tribromoacetamide in 20 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of 4.0 g (100 mmol) of sodium hydroxide in 30 mL of deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium hydroxide solution to the tribromoacetamide solution while maintaining the temperature below 10 °C.

-

In a dropping funnel, place a solution of 1.76 g (11 mmol) of bromine in 10 mL of dichloromethane.

-

Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Gently heat the reaction mixture to 50-60 °C for 30 minutes. Observe any gas evolution.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analyze the residue by ¹H NMR, ¹³C NMR, and GC-MS to identify the products.

Expected Observations:

-

The characteristic color of bromine will disappear as it is consumed.

-

Evolution of a gas (CO₂ and NH₃) may be observed upon heating.

-

The organic extract is expected to contain bromoform.

Protocol 2: Product Analysis

Objective: To confirm the identity of the products from the reaction of tribromoacetamide under Hofmann conditions.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Infrared (IR) Spectrometer

Procedure:

-

¹H NMR Spectroscopy: Dissolve the residue obtained from Protocol 1 in deuterated chloroform (CDCl₃). The expected ¹H NMR spectrum of bromoform will show a singlet at approximately 6.8 ppm.

-

¹³C NMR Spectroscopy: The expected ¹³C NMR spectrum of bromoform will show a single peak at approximately 12 ppm.

-

GC-MS Analysis: Inject a diluted sample of the residue into the GC-MS. The mass spectrum of bromoform will show a characteristic isotopic pattern for a compound containing three bromine atoms, with major peaks at m/z 252, 254, 256, and 258.

-

IR Spectroscopy: The IR spectrum of the product should be compared with a reference spectrum of bromoform.

Visualizations

Diagram 1: The Hofmann Rearrangement Pathway

Caption: The general mechanism of the Hofmann rearrangement.

Diagram 2: The Competing Haloform Reaction of Tribromoacetamide

Caption: The expected haloform reaction pathway for tribromoacetamide.

Diagram 3: Experimental Workflow for Investigating Tribromoacetamide Reactivity

Caption: Workflow for the experimental investigation.

References

Application Notes and Protocols: The Reaction Mechanism of Tribromoacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reaction mechanism of tribromoacetamide, primarily focusing on its behavior under conditions typical for the Hofmann rearrangement. Due to the limited availability of direct experimental data on the Hofmann rearrangement of tribromoacetamide, this document combines established principles of the reaction with plausible mechanistic pathways and hypothetical quantitative data to guide researchers in their experimental design.

Introduction

Tribromoacetamide (C₂H₂Br₃NO) is a halogenated amide with potential applications in organic synthesis and as a precursor for various functionalized molecules. Its reactivity is largely dictated by the presence of the amide functional group and the electron-withdrawing tribromomethyl group. A key transformation for primary amides is the Hofmann rearrangement, which converts them into primary amines with one less carbon atom.[1][2] This process is of significant interest in drug development for the synthesis of amine-containing pharmacophores.

This document outlines the predicted reaction mechanism of tribromoacetamide via the Hofmann rearrangement, discusses potential competing reactions, provides hypothetical quantitative data for illustrative purposes, and presents detailed experimental protocols.

Predicted Reaction Mechanism: Hofmann Rearrangement

The Hofmann rearrangement of a primary amide typically proceeds through a series of steps involving N-bromination, deprotonation, rearrangement to an isocyanate intermediate, and subsequent hydrolysis to the final amine product.[2][3]

The overall predicted reaction is:

CBr₃CONH₂ + Br₂ + 4NaOH → [CBr₃NCO] → H₂N-CBr₃ (unstable) + Na₂CO₃ + 2NaBr + 2H₂O

However, the stability of the resulting tribromomethylamine is questionable and may undergo further reactions. A more likely outcome in an aqueous basic solution is the hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates.[3]

The key steps are as follows:

-

N-Bromination: The reaction is initiated by the in-situ formation of sodium hypobromite (NaOBr) from bromine and sodium hydroxide.[2] The primary amide nitrogen of tribromoacetamide attacks the bromine of NaOBr to form N-bromo-2,2,2-tribromoacetamide.

-

Deprotonation: A hydroxide ion abstracts the acidic proton from the nitrogen of the N-bromoamide, forming an unstable N-bromoamide anion.[2]

-

Rearrangement: This is the rate-determining step. The tribromomethyl group (-CBr₃) migrates from the carbonyl carbon to the nitrogen, with the simultaneous departure of the bromide ion. This concerted step results in the formation of tribromomethyl isocyanate.[3]

-

Hydrolysis and Decarboxylation: The isocyanate intermediate is attacked by a hydroxide ion at the electrophilic carbonyl carbon. The resulting carbamate anion is then protonated by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield a primary amine and carbon dioxide.[3] The carbon dioxide is trapped by the base to form carbonate.

Logical Relationship Diagram: Hofmann Rearrangement of Tribromoacetamide

Caption: Predicted pathway for the Hofmann rearrangement of tribromoacetamide.

Potential Competing Reaction: The Haloform Reaction

The presence of a tribromomethyl group attached to a carbonyl carbon makes tribromoacetamide a potential substrate for the haloform reaction under basic conditions.[4][5] This reaction involves the cleavage of the C-C bond between the carbonyl group and the tribromomethyl group.

Mechanism of the Competing Haloform Reaction:

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of tribromoacetamide.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

C-C Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the C-C bond and the departure of the stable tribromomethanide anion (-CBr₃).

-

Protonation: The tribromomethanide anion is protonated by the solvent (water) or the concurrently formed formamide to yield bromoform (CHBr₃).

Experimental Workflow to Differentiate Reaction Pathways

Caption: Workflow to identify the dominant reaction pathway.

Quantitative Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes and to serve as a template for recording experimental results. The electron-withdrawing nature of the tribromomethyl group is predicted to influence the reaction rate and product distribution.

Table 1: Hypothetical Product Distribution at Different Temperatures

| Temperature (°C) | Hofmann Product Yield (%) | Haloform Product Yield (%) | Unreacted Substrate (%) |

| 0 | 15 | 80 | 5 |

| 25 | 30 | 65 | 5 |

| 50 | 45 | 50 | 5 |

| 75 | 35 | 60 | 5 |

Note: The haloform reaction is expected to be a major competing pathway. Higher temperatures may favor the Hofmann rearrangement to some extent, but could also lead to decomposition.

Table 2: Hypothetical Kinetic Data for the Hofmann Rearrangement

| Reactant | Order of Reaction | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| Tribromoacetamide | 1 | 1.2 x 10⁻⁴ |

| Bromine | 1 | - |

| NaOH | 2 | - |

Note: The reaction is expected to follow pseudo-first-order kinetics with respect to the amide under conditions where the base and bromine are in excess.

Table 3: Spectroscopic Data for Key Compounds

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| Tribromoacetamide | 3350, 3180 (N-H), 1680 (C=O) | 7.5 (s, 2H) | 35 (CBr₃), 165 (C=O) | 295, 297, 299, 301 [M]⁺ |

| Bromoform | - | 7.25 (s, 1H) | 12.5 | 251, 253, 255, 257 [M]⁺ |

Experimental Protocols

Protocol 1: Synthesis of Tribromoacetamide

This protocol describes a standard method for the synthesis of the starting material.

Materials:

-

2-Bromoacetamide

-

Bromine

-

Sodium hydroxide solution (10 M)

-

Hydrochloric acid (concentrated)

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 2-bromoacetamide (1 eq.) in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of sodium hydroxide (4 eq.) while maintaining the temperature below 10°C.

-

Add bromine (3 eq.) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid until the pH is ~1.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield tribromoacetamide.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Protocol 2: Attempted Hofmann Rearrangement of Tribromoacetamide

This protocol is designed to favor the Hofmann rearrangement while monitoring for the haloform reaction.

Materials:

-

Tribromoacetamide

-

Bromine

-

Sodium hydroxide solution (10 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

GC-MS and NMR for analysis

Procedure:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq.) to a stirred solution of sodium hydroxide (4 eq.) in water at 0°C.

-

In a separate flask, dissolve tribromoacetamide (1 eq.) in a minimal amount of a co-solvent like THF or dioxane and cool to 0°C.

-

Slowly add the cold sodium hypobromite solution to the tribromoacetamide solution with vigorous stirring, maintaining the temperature at 0-5°C.

-

Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis to check for the formation of bromoform and the disappearance of the starting material.

-

After the reaction is deemed complete (or after a set time, e.g., 2 hours), extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to identify the components and determine the product ratio.

Safety Precautions

-

Tribromoacetamide, bromine, and bromoform are toxic and corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bromine is highly volatile and causes severe burns. Use with extreme caution.

-

The reactions are exothermic. Maintain proper temperature control, especially during the addition of reagents.

-

Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

Conclusion

The reaction of tribromoacetamide with bromine in a basic solution presents an interesting case where the Hofmann rearrangement and the haloform reaction are competing pathways. The protocols and data presented in these application notes provide a framework for investigating this reactivity. Researchers should be prepared to analyze for products from both pathways and optimize reaction conditions to favor the desired transformation. Further studies are required to isolate and characterize the products of the Hofmann rearrangement of tribromoacetamide and to fully elucidate the factors governing the competition between the two reaction mechanisms.

References

Application Notes and Protocols for N-Bromoacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of N-bromoacetamide (NBA) in organic synthesis. While the initial topic of interest was tribromoacetamide, the available scientific literature with well-documented, replicable protocols predominantly features N-bromoacetamide as a versatile and efficient reagent. Given the structural similarity and related applications as a brominating agent, this guide focuses on the practical applications of N-bromoacetamide.

N-bromoacetamide is a valuable reagent in organic synthesis, serving as a convenient and solid source of electrophilic bromine. It offers advantages over liquid bromine in terms of handling and safety. This document details two key applications of N-bromoacetamide: the Hofmann rearrangement for the synthesis of carbamates and cyclic ureas, and the α-bromination of ketones.

Application Note 1: Hofmann Rearrangement of Amides to Carbamates and Cyclic Ureas

The Hofmann rearrangement is a classical organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. A significant modification of this reaction utilizes N-bromoacetamide in the presence of a base to yield carbamates or cyclic ureas directly from primary amides. This one-pot procedure is highly efficient, particularly for the synthesis of protected amines, which are crucial intermediates in pharmaceutical development.[1][2][3][4] N-bromoacetamide has been shown to be superior to other N-bromo reagents like N-bromosuccinimide (NBS) in terms of yield and purity of the products, especially for aromatic amides.[2]

Signaling Pathway: Hofmann Rearrangement Mechanism

References

- 1. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Semantic Scholar [semanticscholar.org]

- 2. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]